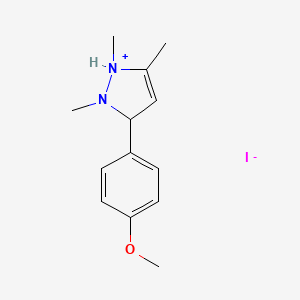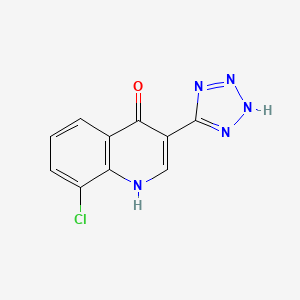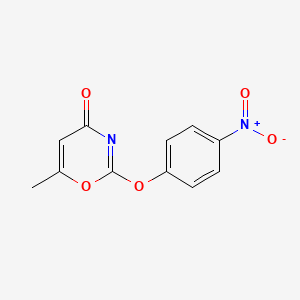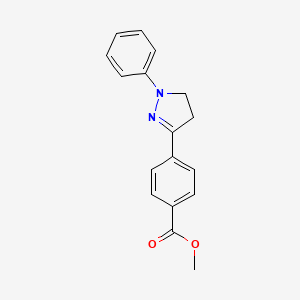
3-(4-Methoxyphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide is an organic compound that belongs to the class of pyrazolium salts. This compound features a pyrazole ring substituted with a methoxyphenyl group and three methyl groups, and it is paired with an iodide ion. Pyrazolium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide typically involves the alkylation of 3-(4-methoxyphenyl)-1,2,5-trimethyl-1H-pyrazole with an appropriate alkylating agent in the presence of a base. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide or acetonitrile at elevated temperatures. The iodide ion is introduced by using an alkyl iodide as the alkylating agent or by subsequent ion exchange reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidative demethylation to form a phenol derivative.
Reduction: The pyrazolium ion can be reduced to the corresponding pyrazoline derivative.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or thiocyanate.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid in the presence of a catalyst.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium chloride, sodium bromide, or potassium thiocyanate in aqueous or organic solvents.
Major Products:
Oxidation: Formation of 3-(4-hydroxyphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide.
Reduction: Formation of 3-(4-methoxyphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazoline.
Substitution: Formation of 3-(4-methoxyphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium chloride, bromide, or thiocyanate.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxyphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as ionic liquids and conductive polymers.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxyphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The methoxyphenyl group can enhance its binding affinity to certain proteins, while the pyrazolium ion can facilitate interactions with nucleic acids or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
- 3-(4-Hydroxyphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide
- 3-(4-Methoxyphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium chloride
- 3-(4-Methoxyphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium bromide
Comparison:
Uniqueness: The presence of the methoxy group in 3-(4-Methoxyphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide provides unique electronic and steric properties that can influence its reactivity and interactions with other molecules.
Reactivity: The iodide ion in this compound can be easily substituted, making it a versatile intermediate for further chemical modifications.
Applications: While similar compounds may share some applications, the specific structural features of this compound can make it more suitable for certain applications, such as in the development of specific drugs or materials.
Eigenschaften
CAS-Nummer |
61592-22-1 |
|---|---|
Molekularformel |
C13H19IN2O |
Molekulargewicht |
346.21 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-1,2,5-trimethyl-1,3-dihydropyrazol-1-ium;iodide |
InChI |
InChI=1S/C13H18N2O.HI/c1-10-9-13(15(3)14(10)2)11-5-7-12(16-4)8-6-11;/h5-9,13H,1-4H3;1H |
InChI-Schlüssel |
CCBIGZNFHYQTKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(N([NH+]1C)C)C2=CC=C(C=C2)OC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl[3-(trifluoromethyl)phenyl]methanamine N-oxide](/img/structure/B14585846.png)



![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14585871.png)
![5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14585872.png)
![1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14585877.png)

![Benzo[b]thiophene, 2-(2,4-dinitrophenyl)-](/img/structure/B14585885.png)


![N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide](/img/structure/B14585917.png)

![2,6-Dimethyl-4-[(2-methylphenyl)methyl]phenol](/img/structure/B14585924.png)
